molecular formula C22H17NO3 B2459104 7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one CAS No. 864752-12-5

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

Cat. No. B2459104
CAS RN: 864752-12-5
M. Wt: 343.382
InChI Key: FUZADEROXKPHCH-UHFFFAOYSA-N
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Description

The compound “7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants . This particular compound has a methoxyphenyl group and a phenyl group attached to the chromen-4-one core .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . The compound likely has a complex structure due to the presence of the chromen-4-one core and the attached phenyl and methoxyphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .

Future Directions

Future research could involve further exploration of the biological activity of this compound and similar compounds. This could include studies into their potential uses as therapeutic agents .

properties

IUPAC Name

7-(4-methoxyanilino)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-25-18-10-7-16(8-11-18)23-17-9-12-19-21(13-17)26-14-20(22(19)24)15-5-3-2-4-6-15/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZADEROXKPHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

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